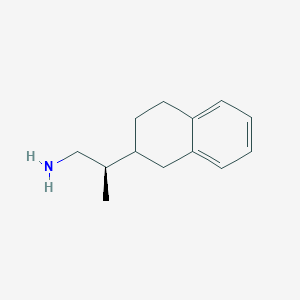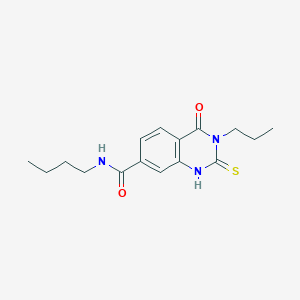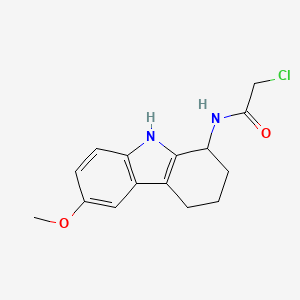
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as THN-α, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THN-α is a chiral amine that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用機序
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action is not fully understood, but it is believed to act as a monoamine reuptake inhibitor. Studies have shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex.
Biochemical and Physiological Effects
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been shown to have antidepressant and anxiolytic effects in animal models. Studies have also shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can increase the levels of dopamine and norepinephrine in the prefrontal cortex. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has advantages and limitations for lab experiments. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been shown to have a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. However, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action is not fully understood, and its potential therapeutic applications require further research.
将来の方向性
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα. Further research is needed to fully understand (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action and its potential therapeutic applications. Studies could explore the effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα on other neurotransmitter systems and its potential use in the treatment of other psychiatric disorders. Additionally, studies could investigate the effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα on cognitive function and memory.
合成法
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can be synthesized through various methods, including the reductive amination of 2-tetralone with (R)-1-phenylethylamine, the reduction of 2-tetralone with sodium borohydride followed by reductive amination with (R)-1-phenylethylamine, and the reduction of 2-tetralone with lithium aluminum hydride followed by reductive amination with (R)-1-phenylethylamine. The synthesis method used can affect the purity and yield of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα.
科学的研究の応用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. Studies have shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to have anxiolytic effects in animal models.
特性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKIRQJEHAMLA-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2933652.png)


![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)

![N-[2-(Oxetan-3-yloxy)phenyl]prop-2-enamide](/img/structure/B2933660.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)
